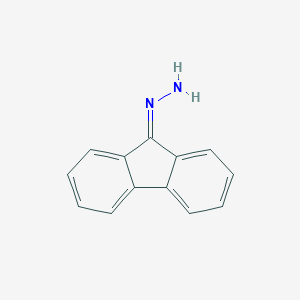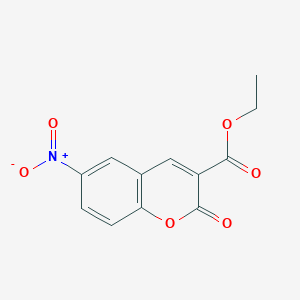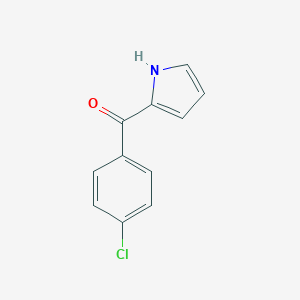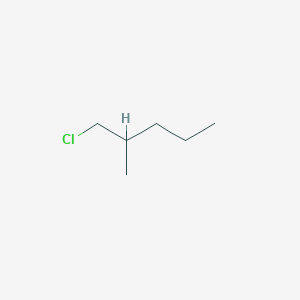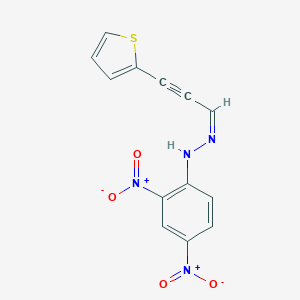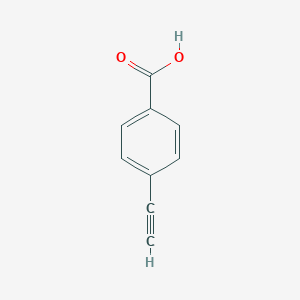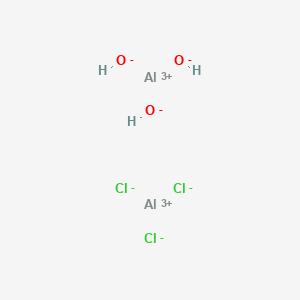
Aluminium chloride dihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium chloride dihydroxide, also known as aluminum hydroxychloride, is a chemical compound that is commonly used in cosmetics, antiperspirants, and water treatment. This compound is formed by the reaction of aluminum chloride and sodium hydroxide. Aluminium chloride dihydroxide has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
科学研究应用
Aluminium chloride dihydroxide has a wide range of scientific research applications. It is commonly used in water treatment as a coagulant to remove impurities and suspended particles from water. It is also used in the production of paper as a sizing agent to improve the strength and water resistance of the paper. In addition, aluminium hydroxychloride is used in the production of cosmetics and antiperspirants due to its ability to reduce sweat production.
作用机制
The mechanism of action of aluminium chloride dihydroxide is based on its ability to form complexes with proteins and other biomolecules. Aluminium hydroxychloride reacts with the proteins in sweat glands to form a gel-like substance that blocks the sweat ducts. This reduces the amount of sweat produced by the body. In water treatment, aluminium hydroxychloride works by forming flocs with impurities and suspended particles, which can then be easily removed by sedimentation or filtration.
生化和生理效应
The biochemical and physiological effects of aluminium chloride dihydroxide depend on the concentration and exposure time. In antiperspirants, long-term exposure to high concentrations of aluminium hydroxychloride can cause skin irritation and allergic reactions. In water treatment, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts such as trihalomethanes (THMs) that are known to cause cancer.
实验室实验的优点和局限性
Aluminium chloride dihydroxide has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. It is also a versatile compound that can be used in various applications such as water treatment, paper production, and cosmetics. However, aluminium hydroxychloride has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, making it difficult to control the reaction conditions. In addition, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts that can affect the accuracy of the results.
未来方向
There are several future directions for the research and development of aluminium chloride dihydroxide. One of the areas of interest is the use of aluminium hydroxychloride in the production of advanced materials such as ceramics and composites. Another area of interest is the development of new water treatment technologies that can reduce the formation of harmful byproducts such as THMs. Furthermore, the use of aluminium hydroxychloride in the production of pharmaceuticals and biotechnology products is also an area of interest that requires further research.
Conclusion
Aluminium chloride dihydroxide is a versatile compound that has a wide range of applications in various fields. Its unique properties and potential applications make it a subject of interest for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Aluminium chloride dihydroxide have been discussed in this paper. Further research is needed to explore the full potential of this compound in various applications.
合成方法
The synthesis method of aluminium chloride dihydroxide involves the reaction of Aluminium chloride dihydroxide chloride and sodium hydroxide. The reaction is exothermic, and it produces a white precipitate. The chemical equation for the synthesis of Aluminium chloride dihydroxide hydroxychloride is as follows:
AlCl3 + 3NaOH → Al(OH)3 + 3NaCl
The obtained white precipitate is then washed and dried to obtain the final product. The purity and properties of the final product can be controlled by adjusting the reaction conditions such as temperature, pH, and reactant concentrations.
属性
CAS 编号 |
10284-64-7 |
|---|---|
产品名称 |
Aluminium chloride dihydroxide |
分子式 |
Al2Cl3H3O3 |
分子量 |
211.34 g/mol |
IUPAC 名称 |
dialuminum;trichloride;trihydroxide |
InChI |
InChI=1S/2Al.3ClH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
InChI 键 |
FBHQIDMRNLJKDZ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
规范 SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



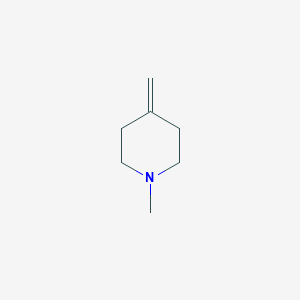
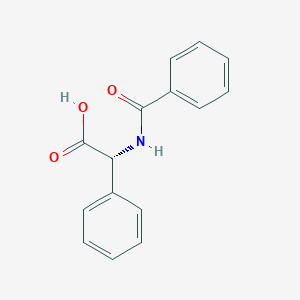
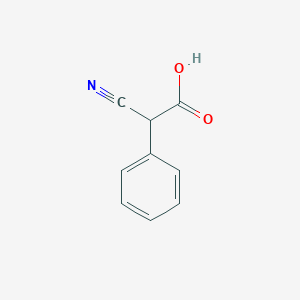
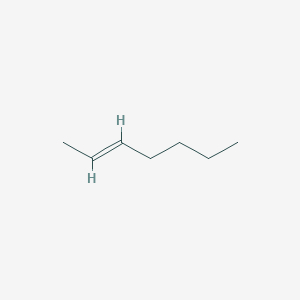
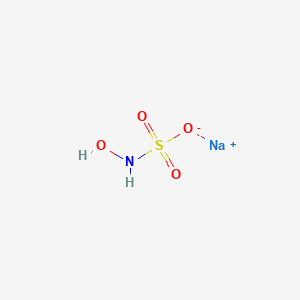
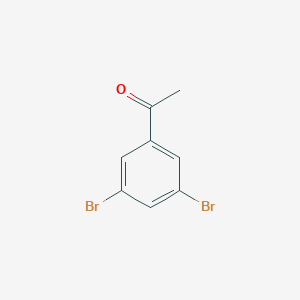
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
